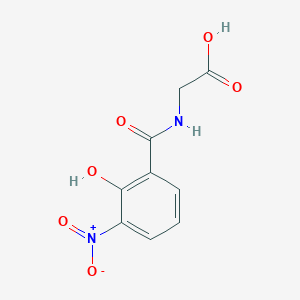![molecular formula C14H8N2O4 B14004594 (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one CAS No. 93305-00-1](/img/structure/B14004594.png)
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)iminoisobenzofuran-1-one is a chemical compound with the molecular formula C14H8N2O4 It is known for its unique structure, which includes a nitrophenyl group and an iminoisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one typically involves the reaction of 3-nitrobenzaldehyde with isobenzofuran-1-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-nitrobenzaldehyde and isobenzofuran-1-one.
Catalyst: Commonly used catalysts include acids or bases.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to a specific temperature, typically around 60-80°C, for several hours.
Industrial Production Methods
Industrial production of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)iminoisobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 3-(3-aminophenyl)iminoisobenzofuran-1-one.
Substitution: Formation of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)iminoisobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iminoisobenzofuran moiety can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzofuran: Similar in structure but lacks the iminoisobenzofuran moiety.
3-Aminophenyl iminoisobenzofuran-1-one: A reduced form with an amino group instead of a nitro group.
Uniqueness
3-(3-Nitrophenyl)iminoisobenzofuran-1-one is unique due to the presence of both the nitrophenyl and iminoisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93305-00-1 |
|---|---|
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12-7-2-1-6-11(12)13(20-14)15-9-4-3-5-10(8-9)16(18)19/h1-8H |
Clave InChI |
XRMZLXKBLLDZAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)

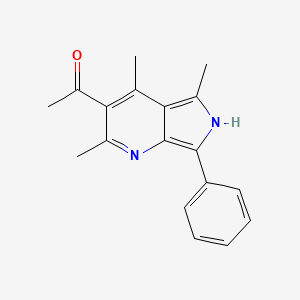
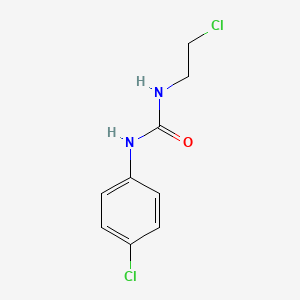
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
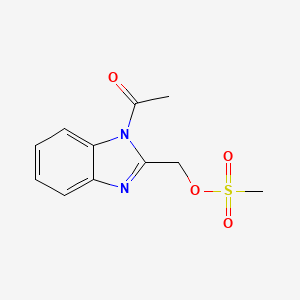

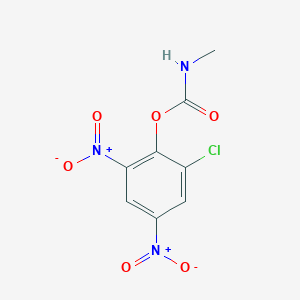
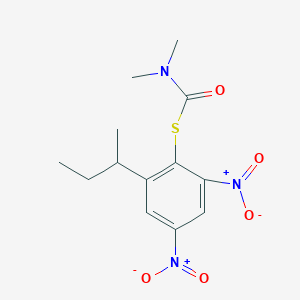
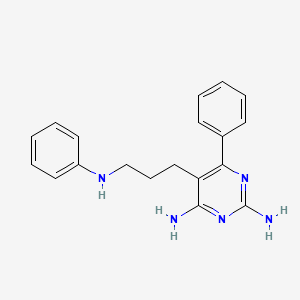
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
